

# Application Notes and Protocols for UB-165 (fumarate) in Rat Brain Synaptosomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | UB-165 (fumarate) |           |
| Cat. No.:            | B15143738         | Get Quote |

These application notes provide detailed protocols for the use of **UB-165** (fumarate), a nicotinic acetylcholine receptor (nAChR) agonist, in studies involving rat brain synaptosomes. The information is intended for researchers, scientists, and drug development professionals investigating nicotinic pharmacology and neurotransmitter release.

## **Introduction to UB-165 (fumarate)**

UB-165 is a potent nAChR agonist, synthesized as a hybrid of anatoxin-a and epibatidine.[1][2] It exhibits selectivity for different nAChR subtypes, acting as a full agonist at the  $\alpha3\beta2$  isoform and a partial agonist at the  $\alpha4\beta2^*$  isoform. UB-165 has a high affinity for nicotine binding sites in the rat brain, with a Ki value of 0.27 nM. Its unique pharmacological profile makes it a valuable tool for dissecting the roles of specific nAChR subtypes in modulating neurotransmitter release, particularly dopamine release from striatal synaptosomes.[1][2][3]

## **Quantitative Data Summary**

The following tables summarize the quantitative data regarding the effects of UB-165 and other nicotinic agonists on dopamine release and ion flux in rat brain synaptosomes.

Table 1: Potency and Efficacy of Nicotinic Agonists on [3H]-Dopamine Release from Rat Striatal Synaptosomes



| Compound        | EC <sub>50</sub> (nM) | Relative Efficacy |
|-----------------|-----------------------|-------------------|
| (±)-Epibatidine | 2.4                   | 1                 |
| (±)-Anatoxin-a  | 134                   | 0.4               |
| (±)-UB-165      | 88                    | 0.2               |
| (-)-Nicotine    | 1590                  | >0.4              |

Data sourced from references[1][2][4].

Table 2: Effect of α-Conotoxin-MII on Agonist-Evoked [3H]-Dopamine Release

| Agonist         | % Inhibition by α-Conotoxin-MII |
|-----------------|---------------------------------|
| (±)-Epibatidine | 48%                             |
| (±)-Anatoxin-a  | 56%                             |
| (±)-UB-165      | 88%                             |

Data sourced from references[1][2][4]. This suggests that UB-165 has a very low efficacy at the  $\alpha$ -conotoxin-MII-insensitive nAChR subtype.[1][2][4]

Table 3: Potency of UB-165 and Anatoxin-a on Intracellular Ca<sup>2+</sup> Increase in SH-SY5Y Cells

| Compound       | EC <sub>50</sub> (nM) |
|----------------|-----------------------|
| (±)-UB-165     | 154 ± 20              |
| (±)-Anatoxin-a | 530 ± 92              |

Data sourced from reference[1]. This assay serves as a functional measure for native  $\alpha$ 3-containing nAChRs.[2][4]

## **Experimental Protocols**

### **Protocol 1: Preparation of Rat Brain Synaptosomes**

### Methodological & Application





This protocol describes the preparation of synaptosomes, which are isolated nerve terminals, from rat brain tissue.[5] This procedure is based on differential centrifugation.[1]

#### Materials:

- Rat brain (e.g., striatum or thalamus)
- Homogenization Buffer: 0.32 M Sucrose in 5 mM HEPES, pH 7.5, ice-cold
- Centrifuge tubes
- Glass-Teflon homogenizer
- Refrigerated centrifuge

#### Procedure:

- Euthanize the rat according to approved animal welfare protocols and rapidly dissect the desired brain region (e.g., striatum) on ice.
- Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.
- Homogenize the tissue using a glass-Teflon homogenizer with 10-15 gentle strokes.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
- Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.
- The resulting pellet (P2) is the crude synaptosomal fraction. The supernatant (S2) is discarded.
- Resuspend the P2 pellet in a suitable buffer for the subsequent experiment (e.g., Krebs-Ringer buffer).





Click to download full resolution via product page

Workflow for the preparation of rat brain synaptosomes.



# Protocol 2: [³H]-Dopamine Release Assay from Striatal Synaptosomes

This protocol measures the ability of UB-165 to stimulate the release of pre-loaded [<sup>3</sup>H]-dopamine from rat striatal synaptosomes.

#### Materials:

- Prepared striatal synaptosomes (Protocol 1)
- Krebs-Ringer Buffer (KRB): 124 mM NaCl, 5 mM KCl, 1.2 mM MgSO<sub>4</sub>, 1.2 mM KH<sub>2</sub>PO<sub>4</sub>, 25 mM HEPES, 10 mM glucose, 2 mM CaCl<sub>2</sub>, pH 7.4
- [3H]-Dopamine
- **UB-165** (fumarate) and other test compounds
- · Scintillation vials and scintillation fluid
- Liquid scintillation counter

#### Procedure:

- Resuspend the striatal synaptosomes in KRB.
- Load the synaptosomes with [3H]-dopamine (e.g., 50 nM) by incubating for 15 minutes at 37°C.
- After incubation, wash the synaptosomes twice with fresh KRB to remove excess [<sup>3</sup>H]dopamine. This can be done by centrifugation and resuspension.
- Aliquot the loaded synaptosomes into tubes.
- Pre-incubate the synaptosomes for 5 minutes at 37°C.
- Add varying concentrations of UB-165 or other test compounds and incubate for a short period (e.g., 2 minutes) to stimulate release.







- Terminate the release by rapid filtration or by adding an ice-cold stop buffer and centrifugation.
- Collect the supernatant, which contains the released [3H]-dopamine.
- Lyse the synaptosomes in the pellet to determine the amount of [3H]-dopamine remaining.
- Add both the supernatant and the lysed pellet fractions to separate scintillation vials with scintillation fluid.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the percentage of total [3H]-dopamine released for each condition.





Click to download full resolution via product page

Experimental workflow for the [3H]-dopamine release assay.



# Protocol 3: <sup>86</sup>Rb<sup>+</sup> Efflux Assay from Thalamic Synaptosomes

This assay is used to assess the functional activity of nAChRs, particularly the  $\alpha 4\beta 2^*$  subtype, by measuring ion flux.  $^{86}$ Rb<sup>+</sup> is used as a tracer for K<sup>+</sup>.[1] UB-165 acts as a very weak partial agonist in this assay.[2][4]

#### Materials:

- Prepared thalamic synaptosomes (Protocol 1)
- Uptake Buffer: 140 mM NaCl, 1.5 mM KCl, 2.0 mM CaCl<sub>2</sub>, 1.0 mM MgSO<sub>4</sub>, 25 mM HEPES, 20 mM glucose, pH 7.5
- 86Rb+
- UB-165 (fumarate) and other test compounds
- Mecamylamine (a non-selective nAChR antagonist)

#### Procedure:

- Prepare P2 synaptosomes from rat thalamus as described in Protocol 1.[1]
- Load the synaptosomes with <sup>86</sup>Rb<sup>+</sup> by incubating them in Uptake Buffer containing <sup>86</sup>Rb<sup>+</sup> for 30 minutes at 22°C.[1]
- Wash the synaptosomes to remove extracellular <sup>86</sup>Rb<sup>+</sup>.
- Aliquot the loaded synaptosomes.
- Add varying concentrations of UB-165 or other agonists to the synaptosomes and incubate for a defined period (e.g., 30 seconds).
- Terminate the efflux by rapid filtration and washing with ice-cold buffer.
- The amount of <sup>86</sup>Rb<sup>+</sup> remaining in the synaptosomes on the filter is quantified using a scintillation counter.



- Calculate the amount of <sup>86</sup>Rb<sup>+</sup> efflux as the difference between the amount of radioactivity in unstimulated and stimulated synaptosomes.
- To confirm the involvement of nAChRs, a parallel experiment can be run in the presence of mecamylamine.

## **Signaling Pathway**

UB-165 modulates dopamine release from striatal nerve terminals through its interaction with presynaptic nAChRs. The current understanding suggests the involvement of at least two subtypes of nAChRs: an  $\alpha$ -conotoxin-MII-sensitive subtype (likely containing  $\alpha3\beta2$  subunits) and an  $\alpha$ -conotoxin-MII-insensitive subtype (putatively  $\alpha4\beta2^*$ ).[1][2][3] UB-165 is a poor agonist at the  $\alpha$ -conotoxin-MII-insensitive subtype.[1][4] Activation of these receptors leads to membrane depolarization, opening of voltage-gated calcium channels (VGCCs), and subsequent Ca<sup>2+</sup>-dependent exocytosis of dopamine.



Click to download full resolution via product page

Proposed signaling pathway for UB-165-mediated dopamine release.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2\* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2\* subtype in the modulation of dopamine release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for UB-165 (fumarate) in Rat Brain Synaptosomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143738#protocol-for-using-ub-165-fumarate-in-rat-brain-synaptosomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com